molecular formula C29H24F3N3O2 B303795 2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

货号 B303795
分子量: 503.5 g/mol
InChI 键: RGUSTXFAWRTROG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). This compound has shown promising results in preclinical studies and is currently being investigated for its potential use in the treatment of various types of cancer and autoimmune diseases.

作用机制

BTK is a key signaling molecule in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B cells. BTK is also involved in the activation of other immune cells, such as macrophages and dendritic cells. 2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide binds to the ATP-binding pocket of BTK and inhibits its kinase activity, thereby blocking downstream signaling pathways that are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth and survival of B cells and other immune cells. 2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of autoimmune diseases. In addition, 2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to enhance the activity of immune checkpoint inhibitors, which are a new class of cancer therapies that target the immune system.

实验室实验的优点和局限性

One of the main advantages of 2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is its high selectivity for BTK, which reduces the risk of off-target effects. 2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also shown good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, 2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has some limitations for lab experiments, including its relatively short half-life and the need for high doses to achieve therapeutic efficacy.

未来方向

There are several potential future directions for the development of 2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide and other BTK inhibitors. One potential application is in the treatment of hematological malignancies, such as lymphoma and leukemia, where BTK signaling is critical for tumor growth and survival. Another potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, where BTK signaling is involved in the activation of immune cells and the production of inflammatory cytokines. Additionally, BTK inhibitors may have a role in combination therapy with other cancer therapies, such as immune checkpoint inhibitors and chemotherapy.

合成方法

2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can be synthesized using a multistep process starting from commercially available starting materials. The key steps in the synthesis include the formation of a pyridine ring, the introduction of a trifluoromethyl group, and the construction of the quinoline ring system. The final product is obtained in high yield and purity using standard purification techniques.

科学研究应用

2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that 2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide selectively inhibits BTK and blocks downstream signaling pathways that are involved in cell proliferation, survival, and migration. In vivo studies have demonstrated that 2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can suppress tumor growth and improve survival in various mouse models of cancer, including lymphoma, leukemia, and multiple myeloma. Additionally, 2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has shown efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.

属性

产品名称

2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

分子式

C29H24F3N3O2

分子量

503.5 g/mol

IUPAC 名称

2-methyl-5-oxo-7-phenyl-4-pyridin-3-yl-N-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C29H24F3N3O2/c1-17-25(28(37)35-22-12-6-5-11-21(22)29(30,31)32)26(19-10-7-13-33-16-19)27-23(34-17)14-20(15-24(27)36)18-8-3-2-4-9-18/h2-13,16,20,26,34H,14-15H2,1H3,(H,35,37)

InChI 键

RGUSTXFAWRTROG-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CN=CC=C4)C(=O)NC5=CC=CC=C5C(F)(F)F

规范 SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CN=CC=C4)C(=O)NC5=CC=CC=C5C(F)(F)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。